3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole
Overview
Description
3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole is a complex heterocyclic compound that features a combination of pyrazole, pyrazine, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might start with the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by subsequent functionalization to introduce the pyrazine and oxazole moieties .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows it to be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, pyrazine, and oxazole rings, such as:
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives
Uniqueness
What sets 3-[[3-[3-(3,6-Dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
3-[[3-[3-(3,6-dimethylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-11-21-15(3)20(22-13)17-6-4-5-16(10-17)19-7-8-25(23-19)12-18-9-14(2)26-24-18/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXXJSXLVMNWNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC(=CN=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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